molecular formula C18H23N3O3S3 B2805820 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034335-07-2

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2805820
M. Wt: 425.58
InChI Key: VGUDTRVFDKGGLJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Carbonic Anhydrase Inhibition

  • In Vitro Inhibition on Human Erythrocyte Carbonic Anhydrase Isoenzymes I and II : Derivatives of pyrazole-based sulfonamides, including metal complexes with Ni(II), Cu(II), and Zn(II), have been synthesized and shown to inhibit human carbonic anhydrase (hCA) isoenzymes I and II effectively. These complexes demonstrated more potent inhibitory activity on hCA-I and hCA-II compared to the free ligand and acetazolamide, suggesting potential for therapeutic applications in conditions where CA inhibition is beneficial (Büyükkıdan et al., 2017).

Antibacterial Activity

  • Antibacterial Evaluation of Novel Heterocyclic Compounds : Research on new heterocyclic compounds containing a sulfonamido moiety has been aimed at developing antibacterial agents. Various active methylene compounds were reacted to produce derivatives with antibacterial activity, highlighting the potential of sulfonamides in antibacterial drug development (Azab et al., 2013).

Safety And Hazards

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I hope this general information is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!


properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S3/c1-12(2)21-14(4)17(13(3)20-21)27(23,24)19-11-18(22,15-7-5-9-25-15)16-8-6-10-26-16/h5-10,12,19,22H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUDTRVFDKGGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

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